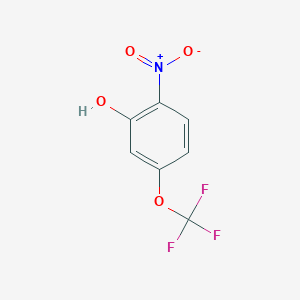

2-Nitro-5-(trifluoromethoxy)phenol

Description

Contextualization within Nitroaromatic and Trifluoromethoxyphenol Chemistry

The chemical nature of 2-Nitro-5-(trifluoromethoxy)phenol is defined by its constituent functional groups, placing it within two significant classes of organic compounds: nitroaromatics and trifluoromethoxyphenols.

Nitroaromatic Compounds: The presence of the nitro group (-NO₂) profoundly influences the molecule's electronic properties. The nitro group is a strong deactivating, electron-withdrawing group, which decreases the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Furthermore, the nitro group is a key functional handle that can undergo a variety of chemical transformations, most notably reduction to an amine group (-NH₂). This transformation is a foundational step in the synthesis of dyes, pharmaceuticals, and other complex organic materials.

Trifluoromethoxyphenols: The trifluoromethoxy group (-OCF₃) is another powerful electron-withdrawing substituent. Its inclusion in organic molecules is a common strategy in medicinal chemistry and materials science to enhance specific properties. cymitquimica.com The -OCF₃ group is known to increase a molecule's lipophilicity (its ability to dissolve in fats and lipids) and can improve its metabolic stability, which are desirable characteristics for drug candidates. chemimpex.com Phenols containing this group, such as 3-(trifluoromethoxy)phenol (B139506) and 4-(trifluoromethoxy)phenol, are recognized as important intermediates for pharmaceuticals, agrochemicals, and advanced polymers. chemimpex.comontosight.ai

The combination of the hydroxyl (-OH), nitro (-NO₂), and trifluoromethoxy (-OCF₃) groups on a single aromatic scaffold creates a molecule with a complex electronic landscape and multiple reactive sites, offering a wide range of possibilities for synthetic modification.

Significance in Modern Organic Synthesis and Materials Science Precursor Development

While specific, detailed research applications for this compound are not yet widely published, its significance can be inferred from its structure and the established utility of related compounds. It is primarily regarded as a specialized building block for the synthesis of more complex molecules.

In organic synthesis , the phenolic hydroxyl group can be used for etherification or esterification reactions, while the nitro group can be reduced to an amine, which then opens up a vast array of further reactions, such as amide bond formation or diazotization. This multi-functionality allows for the stepwise and controlled construction of intricate molecular frameworks.

In materials science , precursors containing fluorinated groups like -OCF₃ are valuable for creating polymers and other materials with enhanced thermal stability and chemical resistance. chemimpex.comsolubilityofthings.com The unique properties imparted by the trifluoromethoxy group make compounds like this compound attractive candidates for developing novel functional materials, potentially for applications in electronics or specialized coatings. The general utility of trifluoromethoxy-substituted phenols as precursors for complex molecules with specific biological activities is a key driver of interest in this class of compounds. ontosight.ai

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| This compound | 1197236-32-0 | C7H4F3NO4 | -OCF₃ group |

| 2-Nitro-5-(trifluoromethyl)phenol | 402-17-5 | C7H4F3NO3 | -CF₃ group nih.govbldpharm.com |

| 3-(Trifluoromethoxy)phenol | 827-99-6 | C7H5F3O2 | Parent trifluoromethoxyphenol chemimpex.com |

| 4-(Trifluoromethoxy)phenol | 828-27-3 | C7H5F3O2 | Parent trifluoromethoxyphenol ontosight.ai |

| 4-Nitro-3-(trifluoromethyl)phenol | 88-30-2 | C7H4F3NO3 | -CF₃ group, different isomerism solubilityofthings.comcymitquimica.com |

| 2-Nitrophenol | 88-75-5 | C6H5NO3 | Parent nitrophenol nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO4/c8-7(9,10)15-4-1-2-5(11(13)14)6(12)3-4/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOIPPULJYXNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Nitro 5 Trifluoromethoxy Phenol

Direct Synthesis Strategies

Direct synthesis strategies offer the most straightforward pathways to 2-Nitro-5-(trifluoromethoxy)phenol. These methods begin with a simpler phenol (B47542) derivative and introduce the necessary substituents in a sequential manner.

One major route involves the introduction of the trifluoromethoxy group onto a phenol that may or may not already contain the nitro group. The trifluoromethoxy group is a valuable substituent in pharmaceutical and agrochemical research due to its high lipophilicity and metabolic stability. nih.gov

A significant advancement in the synthesis of aryl trifluoromethyl ethers is the silver-mediated oxidative trifluoromethylation of phenols. nih.gov This method allows for the direct O-trifluoromethylation of unprotected phenols using a stable source of the trifluoromethyl group, such as trimethyl(trifluoromethyl)silane (TMSCF₃), in the presence of a silver salt and an oxidant. nih.govmdpi.com The general reaction involves silver triflate (AgOTf) which facilitates the oxidative cross-coupling under mild conditions. nih.govmdpi.com This approach is notable for its efficiency and broad substrate scope, providing access to a wide array of aryl trifluoromethyl ethers. nih.govthieme-connect.com For phenols bearing electron-withdrawing groups, a combination of oxidants like Selectfluor and N-fluorobenzenesulfonimide (NFSI) has been shown to be effective. mdpi.com

Table 1: Silver-Mediated O-Trifluoromethylation of Phenols

| Reagents | Conditions | Outcome |

|---|

Hypervalent iodine compounds, such as Togni reagents, are widely used for electrophilic trifluoromethylation. wikipedia.orgbrynmawr.edu Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) can react with phenolates to introduce a trifluoromethyl group. wikipedia.org However, the direct O-trifluoromethylation of phenols with Togni reagents can be challenging, sometimes resulting in low yields of the desired trifluoromethyl ether, with preferential C-trifluoromethylation at the ortho or para positions of the aromatic ring. mdpi.combeilstein-journals.org For instance, the reaction of 2,4,6-trimethylphenol (B147578) with a Togni reagent yielded the corresponding aryl trifluoromethyl ether in low yields. mdpi.combeilstein-journals.org Despite these challenges, Togni reagents are valuable due to their commercial availability and compatibility with various functional groups under mild conditions. mdpi.com

Table 2: Trifluoromethylation using Togni Reagent

| Substrate | Reagent | Outcome |

|---|

A more traditional method for synthesizing aryl trifluoromethyl ethers is the fluorination of aryl trichloromethyl ethers. nih.govmdpi.com This two-step process first involves the conversion of a phenol into its corresponding aryl trichloromethyl ether. This can be achieved by reacting the phenol with tetrachloromethane in the presence of a catalyst. nih.gov The subsequent and crucial step is the chlorine-fluorine exchange, which is typically accomplished using fluorinating agents like antimony trifluoride with a catalytic amount of antimony pentachloride, or anhydrous hydrogen fluoride (B91410). nih.govmdpi.comresearchgate.net This method is quite general and has been successfully applied to a range of aromatic substrates. mdpi.com A modified one-pot procedure involves heating a phenol with tetrachloromethane and anhydrous hydrogen fluoride with a catalytic amount of boron trifluoride at high temperatures. nih.gov

Table 3: Synthesis of Aryl Trifluoromethyl Ethers via Fluorination of Trichloromethyl Ethers

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Chlorination | Tetrachloromethane | Aryl trichloromethyl ether |

The alternative and often more direct route to this compound involves the nitration of a pre-synthesized trifluoromethoxylated phenol, namely 3-hydroxybenzotrifluoride or 4-(trifluoromethoxy)phenol. The success of this approach hinges on the ability to control the regioselectivity of the nitration reaction.

The nitration of substituted phenols is a well-established reaction in organic synthesis. The regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 4-(trifluoromethoxy)phenol, the hydroxyl group is a strong activating group and an ortho-, para-director, while the trifluoromethoxy group is a deactivating group and a meta-director.

The synthesis of this compound would logically start from 4-(trifluoromethoxy)phenol. The nitration of trifluoromethoxybenzene with a mixture of nitric acid and sulfuric acid typically yields a mixture of isomers, with the para-isomer being the major product. google.com However, for the synthesis of the target compound, the nitro group needs to be introduced at the position ortho to the hydroxyl group and meta to the trifluoromethoxy group.

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are commonly employed. googleapis.com The reaction temperature is a critical parameter to control to avoid the formation of by-products. The use of a co-solvent like dichloromethane (B109758) can be advantageous. google.comgoogleapis.com The regioselectivity can also be influenced by the choice of nitrating agent and reaction conditions. For instance, methods using strontium nitrate (B79036) or benzyltriphenylphosphonium (B107652) nitrate in the presence of sulfuric acid-silica under solvent-free conditions have been developed for the regioselective nitration of phenols, offering mild reaction conditions and high efficiency. researchgate.net In the case of 4-(trifluoromethoxy)phenol, the powerful ortho-directing effect of the hydroxyl group would be expected to favor the introduction of the nitro group at the 2-position.

Table 4: Regioselective Nitration of Phenols

| Phenol Substrate | Nitrating Agent | Conditions | Major Product |

|---|---|---|---|

| Substituted Phenol | Nitric Acid/Sulfuric Acid | Controlled Temperature | Mixture of isomers |

| Substituted Phenol | Strontium Nitrate/H₂SO₄-Silica | Solvent-free, Room Temperature | Regioselective nitration |

Nitration of Trifluoromethoxylated Phenols

Substrate-Controlled Nitration Directivity

The introduction of a nitro group onto a benzene (B151609) ring is heavily influenced by the electronic properties of the existing substituents. The trifluoromethoxy (-OCF₃) group is a deactivating substituent, making electrophilic aromatic substitution, such as nitration, slower than in benzene. beilstein-journals.org However, it is an ortho-, para-directing group due to the ability of the oxygen to donate a lone pair of electrons through resonance. beilstein-journals.orglookchem.com This directing effect is crucial in the synthesis of this compound.

When trifluoromethoxybenzene is nitrated, the major product is the para-isomer, with the ortho-isomer being formed in smaller amounts (≤ 10%). beilstein-journals.org The strong preference for para-substitution is a key consideration in designing a synthesis for the target molecule where the nitro and hydroxyl groups are ortho to each other. beilstein-journals.orglookchem.com The nitration of trifluoromethoxybenzene using reagents like fuming nitric acid in sulfuric acid has been optimized in microreactors to improve selectivity for the para-nitro isomer. researchgate.net

The table below summarizes the typical isomer distribution in the nitration of trifluoromethoxybenzene.

| Nitration Product Isomer | Percentage Yield |

| p-nitro(trifluoromethoxy)benzene | >90% |

| o-nitro(trifluoromethoxy)benzene | ≤10% |

| m-nitro(trifluoromethoxy)benzene | Not detected |

This data highlights the regioselectivity of the nitration reaction on trifluoromethoxybenzene.

Sequential Introduction of Nitro and Trifluoromethoxy Moieties

An alternative strategy involves the sequential introduction of the nitro and trifluoromethoxy groups onto the aromatic ring. A common approach begins with a precursor that already contains one of the desired functionalities. For instance, starting with 4-(trifluoromethoxy)aniline, nitration can be performed. The strong ortho-, para-directing amino group directs the incoming nitro group primarily to the ortho position, yielding 2-nitro-4-(trifluoromethoxy)aniline. smolecule.com This intermediate can then be further transformed to introduce the hydroxyl group.

Another pathway could involve the nitration of a phenol derivative. However, the hydroxyl group is a very strong activating and ortho-, para-directing group, which can lead to multiple nitrations and other side reactions if not properly controlled.

Indirect Synthetic Pathways and Precursor Modifications

Indirect methods often provide more control over the final substitution pattern and can be more efficient for obtaining specific isomers.

Transformations from Related Halogenated Phenols

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly substituted aromatic compounds. This strategy involves the replacement of a leaving group, typically a halogen, on an aromatic ring by a nucleophile. The reaction is facilitated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. libretexts.org

A plausible synthetic route to this compound using an SNAr strategy could start from a dihalogenated nitrobenzene. For example, a precursor like 2,5-difluoronitrobenzene (B1216864) could undergo a selective nucleophilic substitution. The fluorine atom para to the nitro group is more activated towards nucleophilic attack. Reacting this precursor with a trifluoromethoxide source could potentially install the trifluoromethoxy group. Subsequent hydrolysis of the remaining fluorine atom, which is ortho to the nitro group, would yield the desired product. The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I.

While a direct synthesis from 2-nitro-4-(trifluoromethyl)chlorobenzene to this compound is not explicitly detailed in the provided context, the principles of SNAr suggest that a similar substrate, such as 2-nitro-5-chlorofluorobenzene, could be a viable starting material. The more activated fluorine would be displaced first by a trifluoromethoxide source, followed by hydrolysis of the chlorine to a hydroxyl group.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr These methods could be employed to construct the this compound scaffold.

For instance, a palladium-catalyzed coupling reaction could be envisioned starting from a dihalogenated precursor. One of the halogen atoms could be selectively coupled with a trifluoromethoxide source, followed by a second coupling reaction to introduce the hydroxyl group or a precursor that can be easily converted to a hydroxyl group. The choice of catalyst, ligands, and reaction conditions is critical for achieving high selectivity and yield. beilstein-journals.orgresearchgate.net

Silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids has been reported as a method for Caryl–OCF₃ bond formation. nih.gov A potential strategy could involve the synthesis of a stannane (B1208499) or boronic acid derivative of a protected 2-nitrophenol, which could then be subjected to silver-mediated trifluoromethoxylation.

Recent advancements have led to methods for the direct hydroxylation of nitroarenes, offering a more direct route to nitrophenols. researchgate.netresearchgate.net One such method involves the conversion of nitroarenes into phenols under transition-metal-free conditions. researchgate.netresearchgate.net This denitrative hydroxylation provides a concise alternative to traditional multi-step sequences. The reaction is proposed to proceed through an electron-catalyzed radical-nucleophilic substitution (SRN1) chain mechanism. researchgate.netresearchgate.net

This methodology has been successfully applied to trifluoromethyl-substituted nitroarenes, which underwent selective hydroxylation to yield the corresponding phenols in excellent yields. researchgate.netresearchgate.net Therefore, starting with 1-nitro-4-(trifluoromethoxy)benzene, this method could potentially be used to introduce the hydroxyl group at the 2-position, directly forming this compound.

Another approach involves the photoexcited state of nitroarenes, which can enable the anaerobic hydroxylation of C(sp³)–H bonds. acs.orgnih.gov While this method has been primarily demonstrated for aliphatic C-H bonds, its principles highlight the potential for novel hydroxylation strategies involving nitroarenes.

The following table provides a summary of the indirect synthetic pathways.

| Synthetic Pathway | Precursor Example | Key Transformation |

| Nucleophilic Aromatic Substitution (SNAr) | 2,5-Dihalogenated nitrobenzene | Sequential substitution of halogens with trifluoromethoxide and hydroxide (B78521) |

| Metal-Catalyzed Coupling | Dihalogenated nitrobenzene | Selective cross-coupling with trifluoromethoxide and a hydroxyl source |

| Hydroxylation of Nitroarenes | 1-Nitro-4-(trifluoromethoxy)benzene | Direct introduction of a hydroxyl group via denitrative hydroxylation |

This table outlines the key features of the indirect synthetic routes to this compound.

Hydroxylation of Nitroarenes

Radical-Nucleophilic Substitution (SRN1) Mechanisms

The SRN1 (Unimolecular Radical-Nucleophilic Substitution) mechanism offers a pathway for the synthesis of phenols from aryl halides or nitroarenes under conditions that may not be suitable for traditional nucleophilic aromatic substitution (SNAr). chemistry-chemists.comwhiterose.ac.uk This chain reaction is initiated by the transfer of an electron to the substrate, forming a radical anion. chemistry-chemists.com This intermediate then fragments to produce an aryl radical and a leaving group anion. The aryl radical can then react with a nucleophile to form the radical anion of the final product, which propagates the chain by transferring an electron to a new substrate molecule. chemistry-chemists.com

While SRN1 reactions are a powerful tool for a variety of substrates, including those that are unactivated towards traditional SNAr, their application to the direct synthesis of phenols has been an area of ongoing research. chemistry-chemists.comwhiterose.ac.uk Mechanistic studies have suggested that some denitrative hydroxylations of nitroarenes, a potential route to compounds like this compound, may proceed through an SRN1 pathway. whiterose.ac.ukresearchgate.net This approach is notable for not requiring the formation of a Meisenheimer intermediate, thus expanding the potential substrate scope. whiterose.ac.uk

Hydroxide Surrogate Applications

A significant challenge in phenol synthesis is the direct use of hydroxide as a nucleophile, which can be complicated by side reactions and harsh conditions. To circumvent these issues, the concept of a "hydroxide surrogate" has been developed. nih.govwhiterose.ac.uk These are reagents that act as a source of a hydroxyl group under milder and more controlled conditions.

One notable example is the use of oxime anions as hydroxide surrogates. whiterose.ac.ukwhiterose.ac.uk These can be coupled with aryl halides or nitroarenes, followed by in situ fragmentation to yield the desired phenol. whiterose.ac.ukwhiterose.ac.uk This method has been shown to be applicable to complex and functionally dense molecules. whiterose.ac.uknih.gov The reaction conditions are often mild, and the process can exhibit good functional group tolerance. whiterose.ac.uk For instance, Fier and Maloney developed a method using benzaldehyde (B42025) oxime in a palladium-catalyzed reaction to prepare phenols from aryl halides. nih.gov Research has also explored the use of other hydroxide surrogates, such as hydroxamic acid, which can form the phenol product via a Lossen rearrangement of an intermediate. whiterose.ac.uk

Derivatization from Amino-Substituted Phenols

A well-established route to the synthesis of substituted phenols involves the chemical modification of precursor molecules. In the context of this compound, a plausible synthetic pathway starts from an appropriately substituted amino phenol.

Diazotization and Subsequent Hydrolysis

A classic and versatile method for converting an aromatic amino group to a hydroxyl group is through a diazotization reaction followed by hydrolysis. epo.orgyoutube.com This two-step process begins with the treatment of a primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid, to form a diazonium salt. youtube.commdpi.comacs.org

This transformation is a cornerstone of synthetic organic chemistry. epo.org For the synthesis of this compound, the starting material would be 2-amino-5-(trifluoromethoxy)phenol (B3319783). The amino group of this precursor would be converted to a diazonium salt. These diazonium salts are often highly reactive intermediates. youtube.com Gentle heating of the aqueous solution of the diazonium salt then leads to the loss of nitrogen gas (N₂) and the formation of a highly reactive aryl cation. youtube.com This cation is then readily attacked by water, which acts as a nucleophile, to yield the corresponding phenol after a final deprotonation step. youtube.com This method is advantageous as it often proceeds under relatively mild conditions and is a reliable way to introduce a hydroxyl group onto an aromatic ring. youtube.comgoogle.com

Chemo- and Regioselective Synthesis Considerations

The successful synthesis of a polysubstituted aromatic compound like this compound hinges on the precise control of the position and type of functional groups introduced onto the benzene ring.

Control of Substituent Orientation

The relative positions of the nitro, trifluoromethoxy, and hydroxyl groups in this compound are critical to its identity. The principles of electrophilic aromatic substitution are fundamental in controlling the regiochemistry of such syntheses. wikipedia.org The existing substituents on the aromatic ring direct the position of incoming groups. Electron-donating groups (EDGs) typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) generally direct them to the meta position. wikipedia.orggoogle.com

In the case of a precursor to this compound, the trifluoromethoxy group is known to be a meta-directing group due to its strong electron-withdrawing inductive effect. epo.org Conversely, a hydroxyl or amino group is a potent ortho-, para-director. wikipedia.org Therefore, the sequence of reactions is crucial. For example, nitration of a phenol or aniline (B41778) derivative will be directed by the activating hydroxyl or amino group. The steric bulk of the substituents can also play a role in favoring one isomeric product over another. chim.it

Tolerance of Diverse Functional Groups

Modern synthetic methods are often valued for their ability to tolerate a wide range of functional groups, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. For instance, palladium-catalyzed hydroxylation methods have been developed that are compatible with functionalities such as ketones, aldehydes, esters, and nitriles. organic-chemistry.org Similarly, SRN1 reactions can be compatible with a broad array of functional groups. whiterose.ac.uk The choice of reagents and reaction conditions is paramount in ensuring that other functional groups present in the molecule, such as the trifluoromethoxy group, remain intact throughout the synthetic sequence. mdpi.comorganic-chemistry.org The development of chemoselective reactions, which selectively target one functional group in the presence of others, is a key area of research that enables the efficient construction of molecules like this compound. nih.gov

Iv. Spectroscopic Characterization and Structural Elucidation of 2 Nitro 5 Trifluoromethoxy Phenol

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. For aromatic nitro compounds, the N-O stretching vibrations are particularly prominent. orgchemboulder.comspectroscopyonline.com

In a related compound, 3,5-Bis(4nitro-2-trifluoromethylphenoxy)phenol, the nitro group exhibits characteristic absorption bands at 1530 cm⁻¹ and 1354 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively. researchgate.net The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. niscair.res.in Furthermore, the C-O stretching vibrations in phenolic compounds are generally strong and appear in the region of 1260-1000 cm⁻¹. niscair.res.in

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1570-1485 niscair.res.in |

| Nitro (NO₂) | Symmetric Stretch | 1370-1320 niscair.res.in |

| Aromatic C-H | Stretch | 3100-3000 niscair.res.in |

| Phenolic C-O | Stretch | 1260-1000 niscair.res.in |

| Trifluoromethoxy (CF₃) | Symmetric C-F Stretch | ~1321 rsc.org |

| Trifluoromethoxy (CF₃) | Antisymmetric C-F Stretch | ~1179 and ~1140 rsc.org |

The nitro (NO₂) and trifluoromethoxy (OCF₃) groups have distinct vibrational signatures that are readily identifiable in the spectra of 2-Nitro-5-(trifluoromethoxy)phenol.

The nitro group in aromatic compounds gives rise to two strong and characteristic stretching vibrations:

Asymmetric stretch: This typically appears in the range of 1550-1475 cm⁻¹. orgchemboulder.com In aromatic nitro compounds, this band is often intense. spectroscopyonline.com

Symmetric stretch: This is found in the 1360-1290 cm⁻¹ region. orgchemboulder.com

A scissoring vibration of the nitro group can also be observed as a medium intensity peak between 890 cm⁻¹ and 835 cm⁻¹. spectroscopyonline.com

The trifluoromethoxy group is characterized by strong C-F stretching vibrations:

Symmetrical C-F stretching vibration: This absorbs strongly near 1321 cm⁻¹. rsc.org

Antisymmetrical C-F stretching vibrations: These are found near 1179 cm⁻¹ and 1140 cm⁻¹. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural connectivity of a molecule by probing the magnetic properties of its atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic protons will appear as distinct signals in the downfield region of the spectrum, typically between 6.0 and 9.0 ppm. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the nitro and trifluoromethoxy groups, as well as the electron-donating effect of the hydroxyl group. The phenolic proton (OH) will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. For example, in 2-nitro-p-cresol, the phenolic proton appears at 10.41 ppm, while the aromatic protons are observed between 7.048 and 7.876 ppm. chemicalbook.com

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms are indicative of their chemical environment. For instance, the carbon atom attached to the hydroxyl group (C-OH) in phenol (B47542) resonates at approximately 155.5 ppm. docbrown.infochemicalbook.com The carbons attached to the electron-withdrawing nitro and trifluoromethoxy groups will be shifted downfield, while the other aromatic carbons will appear at chemical shifts influenced by their position relative to the substituents. In 2-nitrophenol, the carbon bearing the nitro group appears around 136.7 ppm, while the carbon attached to the hydroxyl group is at 157.4 ppm. chemicalbook.comrsc.org

| Nucleus | Spectroscopy Type | Expected Chemical Shift Range (ppm) | Information Provided |

|---|---|---|---|

| Proton (¹H) | ¹H NMR | ~6.0 - 9.0 (Aromatic), Variable (Phenolic OH) | Number, environment, and connectivity of hydrogen atoms. |

| Carbon-13 (¹³C) | ¹³C NMR | ~115 - 160 (Aromatic) | Map of the carbon skeleton, indicating unique carbon environments. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The spectrum of this compound is expected to be dominated by the chromophores present: the nitrated phenolic ring system.

The primary chromophore in this compound is the nitro-substituted benzene (B151609) ring. Phenols typically exhibit absorption bands around 270-280 nm due to π → π* transitions of the aromatic ring. The presence of a nitro group, a strong chromophore and auxochrome, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. Furthermore, nitrophenols often display an absorption band corresponding to an n → π* transition of the nitro group, which is typically observed at longer wavelengths and with lower intensity. The exact position of the absorption maxima (λmax) would be sensitive to the solvent polarity and the pH of the solution, as the ionization of the phenolic hydroxyl group significantly alters the electronic structure of the chromophore. Computational studies on related molecules, such as (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol, have been used to calculate theoretical electronic spectra and absorption wavelengths researchgate.net.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of similar structures allows for a theoretical description.

To perform single-crystal XRD, a high-quality crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern would be analyzed to determine the unit cell dimensions, crystal system (e.g., monoclinic, orthorhombic), and space group. The final refinement of the structure would yield a model showing the precise coordinates of each atom in the asymmetric unit.

The crystal packing of this compound would be significantly influenced by intermolecular forces. Strong hydrogen bonding is expected between the phenolic hydroxyl group (-OH) of one molecule and the oxygen atoms of the nitro group (-NO₂) of a neighboring molecule, forming O-H···O interactions. These interactions are a dominant feature in the crystal structures of many nitrophenols and typically lead to the formation of chains or dimeric motifs. Additionally, weaker C-H···O and C-H···F hydrogen bonds may be present. The trifluoromethoxy group could participate in halogen bonding (C-F···O or C-F···N) or dipole-dipole interactions, further stabilizing the crystal lattice. Hirshfeld surface analysis is a common computational tool used to visualize and quantify such intermolecular contacts in crystal structures nih.govsemanticscholar.org.

Conformational analysis reveals the spatial arrangement of a molecule's atoms. In this compound, key conformational features would include the orientation of the nitro, hydroxyl, and trifluoromethoxy groups relative to the plane of the benzene ring. Theoretical studies on trifluoromethoxybenzene derivatives show a preference for a conformation where the C-O-C plane is orthogonal to the plane of the benzene ring semanticscholar.orgresearchgate.net. However, intramolecular interactions, such as a possible hydrogen bond between the phenolic proton and an oxygen of the nitro group, would constrain the conformation of those groups. The trifluoromethyl (-CF₃) portion of the trifluoromethoxy group is known to exhibit rotational disorder in crystal structures, where it may occupy multiple positions with varying occupancy um.es. This phenomenon is common for sterically unhindered, symmetric groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of synthetic organic compounds like this compound. Techniques such as electrospray ionization (ESI) are commonly employed for the analysis of polar nitroaromatic compounds, often coupled with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) for separation prior to detection. rsc.orgacs.org This coupling allows for the analysis of complex mixtures and the unambiguous identification of the target compound. In a typical ESI-MS experiment, the molecule is ionized, commonly forming a deprotonated molecule [M-H]⁻ in negative ion mode due to the acidic nature of the phenolic proton, or a protonated molecule [M+H]⁺ in positive ion mode.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS distinguishes the compound from other molecules with the same nominal mass. The molecular formula of this compound is C₇H₄F₃NO₄, corresponding to a theoretical monoisotopic mass of 223.00924 Da.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can verify this exact mass, lending high confidence to the compound's identity. rsc.org For instance, analysis in negative ESI mode would be expected to detect the deprotonated molecule [M-H]⁻ at an m/z value corresponding to the exact mass of the C₇H₃F₃NO₄⁻ ion.

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Ion Species | Ion Formula | Calculated m/z (Da) |

| C₇H₄F₃NO₄ | [M-H]⁻ | C₇H₃F₃NO₄⁻ | 222.0020 |

| C₇H₄F₃NO₄ | [M+H]⁺ | C₇H₅F₃NO₄⁺ | 224.0165 |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, which involve the isolation and fragmentation of a precursor ion, provide detailed structural information based on the resulting product ions. The fragmentation pattern of this compound is dictated by its functional groups: the nitro group, the phenolic hydroxyl, and the trifluoromethoxy substituent.

While specific experimental data for this exact isomer is not publicly available, a plausible fragmentation pathway can be proposed based on the well-documented behavior of related nitrophenol and trifluoromethyl-substituted aromatic compounds. researchgate.netfluorine1.rulibretexts.org In collision-induced dissociation (CID) of the deprotonated molecule [M-H]⁻ (m/z 222.0020), characteristic losses involving the nitro group are expected.

Common fragmentation pathways for nitrophenoxide anions include the loss of a nitric oxide radical (NO•) or a nitrogen dioxide radical (NO₂•). researchgate.net

Loss of NO• : The expulsion of a nitric oxide radical (30 Da) from the precursor ion is a common low-energy pathway for nitrophenols, which would yield a product ion at m/z 192.0020. researchgate.net

Loss of NO₂• : A higher-energy fragmentation involves the cleavage of the C-N bond to release a nitrogen dioxide radical (46 Da), resulting in a fragment ion at m/z 176.0070. researchgate.net

Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the resulting phenoxide structures. The trifluoromethoxy group (-OCF₃) is generally stable, but fragmentation involving the loss of a CF₃• radical from a rearranged intermediate or other complex bond cleavages may also occur under certain conditions.

Table 2: Proposed Key Fragmentation of [M-H]⁻ Ion of this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Formula | Fragment Ion (m/z) |

| 222.0020 | NO• (29.9979 Da) | [C₇H₃F₃O₃]⁻• | 192.0041 |

| 222.0020 | NO₂• (45.9928 Da) | [C₇H₃F₃O₂]⁻• | 176.0092 |

| 176.0092 | CO (27.9949 Da) | [C₆H₃F₃O]⁻• | 148.0143 |

V. Computational and Theoretical Chemistry of 2 Nitro 5 Trifluoromethoxy Phenol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the fundamental characteristics of molecules. For 2-nitro-5-(trifluoromethoxy)phenol, these calculations can predict its three-dimensional structure, vibrational modes, and electronic properties with high accuracy. The two main branches of methods used for such studies are Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying substituted aromatic compounds due to its excellent balance of accuracy and computational cost. rsc.org DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to model the properties of nitrophenols and fluorinated compounds. africanjournalofbiomedicalresearch.comnih.gov For molecules containing fluorine, the choice of functional is critical for accurately describing the effects of fluorine's high electronegativity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved through a process called geometry optimization. Using DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), the molecular energy is minimized with respect to all atomic coordinates. africanjournalofbiomedicalresearch.comnih.govtandfonline.com

The optimized structure reveals key bond lengths, bond angles, and dihedral (torsion) angles. For this compound, calculations are expected to show a nearly planar benzene (B151609) ring. An intramolecular hydrogen bond between the hydroxyl group's hydrogen and an oxygen atom of the adjacent nitro group is highly probable, which would stabilize a planar conformation of these two groups relative to the ring. iucr.org The trifluoromethoxy group's orientation relative to the benzene ring is also a critical parameter determined during optimization. researchgate.net Theoretical results are often compared with experimental data from X-ray crystallography where available to validate the computational method. nih.govacs.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following data are illustrative, based on typical values from DFT calculations on structurally similar compounds, as a specific study on this compound is not available. The B3LYP/6-311G(d,p) level of theory is assumed.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-O (hydroxyl) | ~1.35 Å |

| O-H (hydroxyl) | ~0.97 Å | |

| C-N (nitro) | ~1.46 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-O (ether) | ~1.37 Å | |

| O-C (CF3) | ~1.42 Å | |

| C-F | ~1.34 Å | |

| Bond Angles | C-O-H | ~109° |

| C-C-N | ~121° | |

| O-N-O | ~124° | |

| C-O-C (ether) | ~118° | |

| F-C-F | ~107° | |

| Dihedral Angles | O-C-C-N | ~0° (planar due to H-bond) |

| C-C-O-C (ether) | Non-planar |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. africanjournalofbiomedicalresearch.com The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and rocking of the functional groups. worldscientific.com

Due to the systematic overestimation of vibrational frequencies by most theoretical methods, the calculated values are often scaled using empirical factors to improve agreement with experimental spectra. researchgate.net Key vibrational modes for this compound would include the O-H stretch of the hydroxyl group, symmetric and asymmetric stretches of the NO2 group, and the characteristic C-F and C-O-C stretches of the trifluoromethoxy group. rsc.org

Table 2: Predicted Principal Vibrational Frequencies for this compound (Note: Data are illustrative, based on typical calculated values for similar functional groups.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹, scaled) |

| O-H Stretch | Phenol (B47542) -OH | 3200-3400 (broad, H-bonded) |

| C-H Stretch | Aromatic Ring | 3050-3150 |

| NO₂ Asymmetric Stretch | Nitro Group | 1520-1560 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| NO₂ Symmetric Stretch | Nitro Group | 1340-1380 |

| C-F Stretch | Trifluoromethoxy | 1100-1250 |

| C-O Stretch | Phenol & Ether | 1000-1300 |

DFT is an excellent method for analyzing a molecule's electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. worldscientific.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap), is a crucial indicator of molecular stability and chemical reactivity. nih.govkoreascience.kr

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. koreascience.kr For this compound, the electron-withdrawing nitro and trifluoromethoxy groups are expected to significantly lower the energy of the LUMO, while the phenolic and aromatic portions will contribute heavily to the HOMO. This configuration makes the molecule a potential electron acceptor. nih.gov

Table 3: Predicted Frontier Orbital Energies and Band Gap (Note: Data are illustrative, based on typical DFT calculations for aromatic nitro compounds.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.5 to -3.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without using experimental data for parameterization. The simplest ab initio method is Hartree-Fock (HF), which provides a foundational understanding but neglects electron correlation, often leading to inaccuracies. nih.gov

More advanced methods, such as Møller-Plesset perturbation theory (MP2), are used to incorporate electron correlation and provide more accurate results, albeit at a significantly higher computational cost. researchgate.networldscientific.com Comparing results from HF, MP2, and DFT is a common practice to assess the reliability of the computational predictions for molecular geometry and energy. researchgate.networldscientific.com For fluorinated compounds like this compound, MP2 calculations can be particularly valuable for capturing the complex electronic interactions that DFT might not fully describe. researchgate.net

Density Functional Theory (DFT) Studies

Molecular Orbital Theory and Frontier Orbital Analysisresearchgate.networldscientific.com

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Frontier orbital analysis, which focuses on the HOMO and LUMO, is central to understanding a molecule's reactivity. worldscientific.com

The spatial distribution of the HOMO and LUMO in this compound determines its reactive sites. It is predicted that the HOMO would be primarily localized on the phenol ring and the oxygen atom of the hydroxyl group, which are the most electron-rich parts of the molecule. koreascience.kr Conversely, the LUMO is expected to be distributed mainly over the nitro group and the aromatic ring, reflecting the strong electron-withdrawing nature of the -NO2 group. koreascience.kr This separation of frontier orbitals suggests that the molecule would be susceptible to nucleophilic attack at the ring carbon atoms influenced by the nitro group, and electrophilic attack at the hydroxyl oxygen. The HOMO-LUMO energy gap is a direct measure of the energy required for the lowest-energy electronic transition, often corresponding to a π-π* transition within the aromatic system. nih.gov

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. In phenols, the oxygen atom typically concentrates negative charge, while the hydroxyl hydrogen is positively polarized. unizin.org For substituted phenols like this compound, the presence of electron-withdrawing groups such as the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups significantly influences the ESP map.

The ESP map of a related molecule, 2-nitro-5-(trifluoromethyl)aniline, shows negative potential (red regions) concentrated around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. cnr.it Conversely, blue regions, indicating positive potential, are located around the hydrogen atoms, particularly the hydroxyl proton, making it a likely site for nucleophilic attack. cnr.itresearchgate.net This distribution of electron density is crucial for understanding the compound's hydrogen bonding capabilities and its interactions with other molecules. unizin.orgresearchgate.net

Reactivity Descriptors

Reactivity descriptors, derived from conceptual density functional theory (DFT), provide quantitative measures of a molecule's reactivity. Key descriptors include the electrophilicity index (ω) and chemical potential (μ).

Electrophilicity Index (ω): This descriptor measures a molecule's ability to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. For nitro-containing aromatic compounds, the presence of the electron-withdrawing nitro group generally increases the electrophilicity index.

Chemical Potential (μ): This descriptor relates to the escaping tendency of electrons from a molecule. A higher chemical potential (less negative) suggests a greater tendency to donate electrons.

In a study of related fluoro- and nitro-substituted phenols, it was found that the nitro group and fluorine atoms often act as electrophilic centers, making the compounds reactive towards nucleophiles. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also critical in determining reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net

| Reactivity Descriptor | General Trend for Nitroaromatic Phenols | Implication |

|---|---|---|

| Electrophilicity Index (ω) | Increased by electron-withdrawing groups (-NO₂, -OCF₃) | Enhanced susceptibility to nucleophilic attack. |

| Chemical Potential (μ) | Decreased (more negative) by electron-withdrawing groups | Reduced tendency to donate electrons. |

| HOMO-LUMO Gap | Generally smaller in more reactive molecules | Indicates higher polarizability and chemical reactivity. researchgate.net |

Intermolecular Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps various properties onto the Hirshfeld surface, which is the boundary of the space a molecule occupies in a crystal.

For a related compound, 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol, Hirshfeld analysis revealed the significance of various intermolecular contacts in stabilizing the crystal structure. nih.gov The analysis of similar structures often highlights the dominant role of H···H, C···H/H···C, and O···H/H···O interactions. researchgate.netresearchgate.net

Quantification of Specific Intermolecular Contacts

For a similar Schiff base containing a trifluoromethyl group, the most significant contributions to the crystal packing were from C···H/H···C (29.2%), H···H (28.6%), F···H/H···F (25.6%), O···H/H···O (5.7%), and F···F (4.6%) interactions. researchgate.net In another related structure, the dominant interactions were H···H (28.7%), C···H/H···C (27.1%), and N···H/H···N (26.4%). researchgate.net These specific contacts, particularly hydrogen bonds, play a crucial role in the formation of the supramolecular architecture.

| Intermolecular Contact Type | Example Contribution in a Related Trifluoromethyl-Containing Schiff Base researchgate.net | Example Contribution in a Related Nitro-Phenol Schiff Base nih.gov |

|---|---|---|

| C-H...O | - | - |

| F-H...H-F | 25.6% | - |

| F-F | 4.6% | - |

| H...H | 28.6% | 22.0% |

| O...H/H...O | 5.7% | 26.9% |

| C...H/H...C | 29.2% | - |

Tautomerism and Isomerism Investigations

Tautomerism, the interconversion of structural isomers, is a key area of investigation for phenolic compounds, particularly those capable of forming Schiff bases.

Phenol-Imine Tautomerism in Related Systems

In Schiff bases derived from o-hydroxy aldehydes or ketones, phenol-imine and keto-amine tautomeric forms can exist. researchgate.net The equilibrium between these tautomers can be influenced by factors such as the electronic nature of substituents, solvent polarity, and temperature. researchgate.netfgcu.edu

Computational studies on related o-hydroxy Schiff bases consistently show that the phenol-imine tautomer is generally more stable. researchgate.netresearchgate.net This stability is often attributed to the formation of a strong intramolecular O—H···N hydrogen bond, which creates a stable six-membered ring motif. nih.govresearchgate.net The preference for the phenol-imine form is also linked to its higher π-electron delocalization. researchgate.net In some cases, the presence of polar solvents can shift the equilibrium towards the keto-amine form. fgcu.edu

Vi. Derivatization and Functionalization Strategies Involving 2 Nitro 5 Trifluoromethoxy Phenol

Synthesis of Ether Derivatives

The hydroxyl group of 2-nitro-5-(trifluoromethoxy)phenol is a primary site for modification, most commonly through the formation of ether linkages. These reactions are crucial for altering the solubility, electronic properties, and biological activity of the parent compound.

Mitsunobu Reactions with Functionalized Alcohols

The Mitsunobu reaction provides a reliable and mild method for the conversion of the phenolic hydroxyl group into an ether. organic-chemistry.orgresearchgate.net This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol (B47542). organic-chemistry.orgresearchgate.net The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, which is a significant advantage in the synthesis of stereochemically defined molecules. organic-chemistry.orgresearchgate.net

A key feature of the Mitsunobu reaction is its broad substrate scope, allowing for the introduction of a wide variety of functionalized alkyl groups onto the phenolic oxygen. For instance, the reaction of this compound with various functionalized alcohols has been employed to synthesize a range of ether derivatives.

| Reactant Alcohol | Reagents | Product |

| Functionalized Alcohol | PPh₃, DEAD/DIAD | Ether Derivative |

Table 1: Generalized Mitsunobu Reaction

This method has been utilized in the synthesis of complex molecules where precise control of stereochemistry is essential.

SNAr Reactions with Halopyridines and Chloropyrimidines

The phenoxide of this compound, readily formed by treatment with a mild base like potassium carbonate, is an effective nucleophile in aromatic nucleophilic substitution (SNAr) reactions. researchgate.net This approach is particularly useful for the synthesis of aryl ethers by displacing a halide from an electron-deficient aromatic ring, such as those in halopyridines and chloropyrimidines. nih.govacs.orgsemanticscholar.org

The electron-withdrawing nitro group on the phenol ring enhances the nucleophilicity of the phenoxide, facilitating the attack on the electron-poor heteroaromatic system. researchgate.net These reactions are typically carried out in a polar aprotic solvent like dimethylformamide (DMF). The reactivity of the halo-heterocycle is a crucial factor, with fluoropyridines generally being more reactive than their chloro-analogs. researchgate.net

| Aryl Halide | Base | Product |

| Halopyridine | K₂CO₃ | Pyridyl ether derivative |

| Chloropyrimidine | K₂CO₃ | Pyrimidinyl ether derivative |

Table 2: Representative SNAr Reactions

Nucleophilic Attack on Activated Aryl Systems

The nucleophilic character of the 2-nitro-5-(trifluoromethoxy)phenoxide extends to reactions with other activated aryl systems beyond heteroaromatics. For an SNAr reaction to proceed on a standard benzene (B151609) ring, the ring must be activated by at least one strong electron-withdrawing group, such as a nitro or trifluoromethyl group. researchgate.net These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. researchgate.net

The reaction of the phenoxide with an activated aryl halide, such as a dinitrohalobenzene, would lead to the formation of a diaryl ether. The position and nature of the activating groups and the leaving group on the electrophilic partner significantly influence the reaction's feasibility and outcome. researchgate.net

Formation of Nitrogen-Containing Derivatives

The nitro group of this compound is a versatile functional group that can be readily transformed into other nitrogen-containing moieties, thereby opening up a wide range of synthetic possibilities.

Reduction of Nitro Group to Amino for Further Derivatization (e.g., Urea formation, Schiff bases)

The reduction of the nitro group to an amino group is a fundamental transformation that yields 2-amino-5-(trifluoromethoxy)phenol (B3319783). acs.org This reduction can be achieved through various methods, including catalytic hydrogenation with hydrogen gas and a palladium catalyst, or by using chemical reducing agents like tin(II) chloride or iron in an acidic medium. unimi.it The resulting aniline (B41778) derivative is a valuable intermediate for further functionalization.

The newly formed amino group can participate in a variety of reactions. For example, it can react with isocyanates to form substituted ureas or with aldehydes and ketones to produce Schiff bases (imines). These reactions significantly expand the molecular diversity that can be generated from the starting phenol.

| Starting Material | Reaction | Product |

| This compound | Reduction | 2-Amino-5-(trifluoromethoxy)phenol |

| 2-Amino-5-(trifluoromethoxy)phenol | Reaction with isocyanate | Urea derivative |

| 2-Amino-5-(trifluoromethoxy)phenol | Reaction with aldehyde/ketone | Schiff base |

Table 3: Derivatization of the Amino Group

Coupling Reactions of Aminated Precursors

The aminated precursor, 2-amino-5-(trifluoromethoxy)phenol, is a suitable substrate for various cross-coupling reactions, which are powerful tools for forming new carbon-nitrogen bonds. For instance, the amino group can be a coupling partner in palladium-catalyzed reactions like the Buchwald-Hartwig amination. nih.gov This reaction allows for the formation of diarylamines by coupling the aminated phenol with an aryl halide.

Furthermore, the amino group can be converted into a diazonium salt, which can then undergo a variety of transformations, including Sandmeyer reactions to introduce a range of substituents, or azo coupling reactions to form colored azo compounds. These coupling strategies provide access to complex molecular architectures that would be difficult to synthesize using other methods. researchgate.net

Side Chain Functionalization

Side chain functionalization of molecules incorporating the 2-nitro-5-(trifluoromethoxy)phenoxy moiety is a key strategy in medicinal chemistry to explore structure-activity relationships. By introducing varied linkers and terminal groups, researchers can fine-tune the pharmacological and physicochemical properties of lead compounds.

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. researchgate.netresearchgate.net This methodology has been applied to propargyl ethers derived from precursors containing the trifluoromethoxyphenoxy group to synthesize extended side chains. nih.govacs.orgservice.gov.uk

In the synthesis of analogues of the antitubercular drug PA-824, a key alcohol intermediate was converted to its propargyl ether. service.gov.uk This ether derivative then served as the substrate for Sonogashira reactions with various aryl halides. service.gov.uk This approach allows for the introduction of diverse aryl and heterobiaryl functionalities at the terminus of the propynyl (B12738560) linker, providing potent analogues against Mycobacterium tuberculosis. service.gov.uk For instance, the reaction of the propargyl ether with 1-iodo-4-(trifluoromethoxy)benzene (B9027) yielded a compound with significantly enhanced efficacy in mouse models of tuberculosis. service.gov.uk Similarly, in the development of leads for visceral leishmaniasis, extended ether targets were synthesized via Sonogashira reactions on a propargyl ether intermediate, demonstrating the versatility of this approach across different therapeutic areas. nih.govacs.org

Table 1: Examples of Sonogashira Coupling Products from Propargyl Ether Derivatives

| Propargyl Ether Precursor | Aryl Halide Coupling Partner | Resulting Compound Class | Reference |

|---|---|---|---|

| Propargyl ether of (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govservice.gov.ukoxazin-6-ol | 1-Iodo-4-(trifluoromethoxy)benzene | (6S)-2-Nitro-6-({5-[4-(trifluoromethoxy)phenyl]-4-pentynyl}oxy)-6,7-dihydro-5H-imidazo[2,1-b] nih.govservice.gov.ukoxazine | service.gov.uk |

| Propargyl ether R-121 | Various Aryl Halides | Extended Ether Targets (R-122, R-123, R-124) | nih.govacs.org |

Copper(I)-catalyzed reactions provide a mild and efficient method for forming carbon-heteroatom bonds. acs.org Specifically, the Cu(I)-induced coupling of alcohols with aryl isocyanates has been utilized to generate O-carbamate derivatives from alcohol precursors that feature the 2-nitro-5-(trifluoromethoxy)phenoxy side chain. nih.govacs.org

In the synthesis of potential antileishmanial agents, a key alcohol intermediate was reacted with different aryl isocyanates in the presence of a copper(I) catalyst. nih.govacs.org This reaction proceeds via the formation of a copper alkoxide, which then reacts with the isocyanate to yield the corresponding O-carbamate. This strategy allows for the rapid diversification of the side chain, introducing a carbamate (B1207046) linker and an additional aryl group, which can modulate the biological activity and pharmacokinetic properties of the molecule. nih.govacs.org

Table 2: O-Carbamate Derivatives from Cu(I)-Induced Coupling

| Alcohol Precursor | Aryl Isocyanate | Resulting O-Carbamate Product | Reference |

|---|---|---|---|

| Alcohol 56 | Phenyl isocyanate | O-carbamate R-140 | nih.govacs.org |

Application as a Derivatization Reagent in Analytical Chemistry (Non-Biological Targets)

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method, often enhancing detectability or improving chromatographic separation. greyhoundchrom.comresearchgate.net Trifluoromethylated phenols and their derivatives are valuable in this context due to the unique properties conferred by the trifluoromethyl group.

Trifluoromethylated aromatic compounds, including phenols, are used in the design of specialized analytical probes for detecting specific molecules of interest. rsc.orgresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can influence the electronic and photophysical properties of a molecule, making it a useful component in sensors.

In chromatography, derivatization reagents are employed to make non-detectable analytes visible to a detector (e.g., UV or fluorescence) or to improve their separation efficiency and volatility for gas chromatography (GC). researchgate.netepa.gov

Aromatic compounds containing both nitro and trifluoromethyl groups are effective derivatizing agents due to their high reactivity towards nucleophilic substitution and the strong signal they provide in electron capture detectors (ECD) for GC or UV detectors for high-performance liquid chromatography (HPLC). A structurally similar compound, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT), has been successfully used as a pre-column derivatization reagent for the HPLC analysis of biogenic amines in wine samples. researchgate.net The reaction involves the nucleophilic substitution of the fluorine atom by the amino groups of the analytes. researchgate.net This process attaches the nitro-trifluoromethyl-phenyl chromophore to the target amines, enabling their sensitive detection by HPLC-DAD. researchgate.net The high reactivity of FNBT allows the derivatization to occur at room temperature, and the method demonstrates high recovery and low variation. researchgate.net This application highlights the potential utility of this compound or its activated derivatives as reagents for chromatographic analysis of non-biological targets containing nucleophilic functional groups.

Table 3: Examples of Trifluoromethylated Derivatization Reagents for Chromatography

| Derivatization Reagent | Analyte Class | Analytical Method | Reference |

|---|---|---|---|

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) | Biogenic Amines | HPLC-DAD | researchgate.net |

| 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate | Biogenic Amines | LC-MS/MS, 19F NMR | researchgate.net |

| 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene | Polyamines | HPLC | researchgate.net |

Vii. Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

In the realm of organic chemistry, 2-Nitro-5-(trifluoromethoxy)phenol serves as a valuable starting material and intermediate. Its functional groups offer multiple reaction pathways, allowing for the construction of more complex molecules with specific, desirable properties conferred by the fluorine-containing moiety.

The structure of this compound makes it an excellent precursor for a variety of complex fluorinated aromatic compounds. The presence of both a nitro and a hydroxyl group on the aromatic ring provides orthogonal points for chemical modification. For instance, the phenolic hydroxyl group can undergo etherification or esterification reactions, while the nitro group can be reduced to an amine. This resultant aminophenol derivative is a key intermediate for synthesizing a wide range of more elaborate molecules.

The trifluoromethoxy group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and imparts unique properties such as high lipophilicity and metabolic stability to the final products. This makes it a sought-after feature in medicinal chemistry and materials science. The synthesis of complex heterocyclic structures often utilizes substituted phenols as key building blocks. For example, in syntheses related to medicinal chemistry, phenols containing a trifluoromethoxy group are used to construct complex molecular scaffolds through multi-step reaction sequences, such as Mitsunobu reactions followed by cyclization. acs.orgacs.org

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are prevalent in modern agrochemicals due to the enhanced efficacy they often provide. nih.gov this compound serves as a critical intermediate in the synthesis of such compounds. The key chemical transformations involve the strategic manipulation of its functional groups.

A primary transformation is the reduction of the nitro group to an amine (-NH₂). This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or iron in acidic media. smolecule.com The resulting 2-amino-5-(trifluoromethoxy)phenol (B3319783) is a versatile intermediate that can undergo a host of subsequent reactions, including diazotization, acylation, or condensation to build the complex molecular frameworks required for active agrochemical ingredients. smolecule.comdokumen.pub The trifluoromethoxy group generally remains intact throughout these transformations, ultimately becoming a key feature of the final product.

The multifunctional nature of this compound makes it an ideal starting point for generating novel chemical scaffolds and diverse compound libraries. chemscene.com Chemical libraries are essential tools in high-throughput screening for drug discovery and materials development. The distinct reactivity of the hydroxyl and nitro groups allows for a combinatorial approach to synthesis.

For example, the hydroxyl group can be reacted with a library of alkyl or aryl halides to create a series of ethers, while the nitro group can be reduced and then reacted with a library of aldehydes or carboxylic acids to form imines or amides, respectively. This strategy enables the rapid generation of a large number of structurally related but distinct compounds from a single, advanced precursor. The development of new lead compounds in medicinal chemistry often relies on the assembly of such novel biaryl and heterobiaryl scaffolds. acs.org

Potential in Advanced Materials Development

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties. The trifluoromethoxy group in this compound suggests its potential utility in the formulation of advanced materials with enhanced performance characteristics.

Fluorinated phenols are known to be useful as monomers or additives in the synthesis of high-performance polymers. The phenolic hydroxyl group of this compound provides a reactive site for incorporation into polymer chains, such as polyesters, polycarbonates, polyethers, and epoxy resins.

The presence of the trifluoromethoxy group is anticipated to confer several beneficial properties to the resulting polymer, including:

Enhanced Thermal Stability: The high strength of the carbon-fluorine bond contributes to greater resistance to thermal degradation.

Increased Chemical Resistance: The fluorine atoms provide a shield against chemical attack.

Hydrophobicity: The fluorinated group can significantly lower the surface energy of the material, leading to water and oil repellency.

Modified Dielectric Properties: The high electronegativity of fluorine can alter the electronic characteristics of the polymer.

The nitro group could also play a role, potentially serving as a site for cross-linking or further functionalization of the polymer after polymerization.

The properties that make this compound attractive for polymer development also translate to its potential use in advanced coatings and formulations. smolecule.com As a component in coating systems, it could be used to create surfaces with low surface energy, leading to anti-fouling and easy-to-clean properties. Its inherent chemical stability would also contribute to the durability and longevity of the coating, even in harsh chemical environments.

Furthermore, nitro-containing compounds can be used as hardeners or curing agents for phenolic resins, suggesting another potential application pathway in thermosetting formulations. google.com The combination of the reactive phenol (B47542) group and the stability-enhancing trifluoromethoxy group makes it a candidate for creating robust and specialized chemical formulations.

Viii. Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of aryl trifluoromethyl ethers has traditionally presented challenges, often requiring harsh reaction conditions. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 2-Nitro-5-(trifluoromethoxy)phenol. Current general methods for the trifluoromethoxylation of phenols that could be optimized for this specific target include two-step processes via xanthate intermediates and direct O-trifluoromethylation. nih.gov

A promising avenue of investigation is the use of hypervalent iodine(III) reagents, which have emerged as effective agents for the direct trifluoromethoxylation of phenolic compounds under milder conditions. mdpi.com Additionally, exploring visible-light photoredox catalysis could offer a more sustainable approach, utilizing radical mechanisms to incorporate the trifluoromethoxy group. mdpi.com Research in this area should focus on improving yields, reducing the use of hazardous reagents, and designing scalable processes.

| Synthetic Approach | Potential Reagents | Key Advantages | Research Focus |

| Two-Step Xanthate Method | Imidazolium or benzimidazolium salts, XtalFluor-E, TCCA, NFSI | High yields for a range of phenols. nih.gov | Optimization for the specific substrate, minimizing side reactions. |

| Direct O-Trifluoromethylation | Hypervalent iodine(III) reagents (e.g., Togni or Umemoto-type) | Milder reaction conditions, direct conversion. mdpi.com | Catalyst development, improving substrate scope. |

| Photoredox Catalysis | Photocatalysts (e.g., cyanoarenes), CF3I | Environmentally friendly, mild conditions. mdpi.comchemistryviews.org | Enhancing reaction efficiency and selectivity. |

Exploration of Novel Reactivity Patterns

The trifluoromethoxy group is known for its chemical stability and its role as a moderate electron-withdrawing group that deactivates the aromatic ring to some extent. beilstein-journals.org It typically directs electrophilic aromatic substitution to the ortho and para positions. beilstein-journals.org Given that the ortho position to the hydroxyl group is already occupied by a nitro group, future studies should investigate the regioselectivity of further electrophilic substitutions on the this compound ring. The interplay between the activating hydroxyl group and the deactivating nitro and trifluoromethoxy groups presents a complex system for studying aromatic reactivity.

Furthermore, the potential for nucleophilic aromatic substitution, where the nitro group could be displaced, warrants investigation under various conditions. The reactivity of the phenolic hydroxyl group, such as in etherification or esterification reactions, could also be explored to synthesize a range of derivatives.

Advanced Spectroscopic and Computational Characterization of Reaction Intermediates

Understanding the mechanisms of reactions involving this compound requires the characterization of transient intermediates. Future research could employ advanced spectroscopic techniques, such as ultrafast transient absorption spectroscopy, to study the electronic dynamics and vibrational structures of excited states and reaction intermediates. mdpi.com This would be particularly relevant for photochemical reactions.

Computational chemistry, specifically density functional theory (DFT), can be a powerful tool for modeling reaction pathways and predicting the spectroscopic properties of intermediates. nih.govacs.org For instance, computational methods have been successfully used to predict the ¹⁹F NMR shifts of fluorinated organic compounds, which would be invaluable for identifying and characterizing intermediates and products in reaction mixtures. nih.govacs.org

| Technique | Application | Expected Insights |

| Ultrafast Transient Absorption Spectroscopy | Studying photochemical reactions. | Characterization of excited-state dynamics and transient species. mdpi.com |

| ¹⁹F NMR Spectroscopy | Product and intermediate identification. | Tracking the fate of the trifluoromethoxy group during reactions. |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and predicting spectroscopic data. | Understanding reaction barriers and predicting ¹⁹F NMR shifts of novel compounds. nih.govacs.org |

Design and Synthesis of New Derivatives with Tunable Properties for Specific Chemical Applications

The trifluoromethoxy group is of growing interest in medicinal chemistry and agrochemicals due to its ability to enhance properties such as lipophilicity and metabolic stability. mdpi.comresearchgate.net Future research should focus on the design and synthesis of new derivatives of this compound with tailored properties. For example, the reduction of the nitro group to an amine would yield 2-Amino-5-(trifluoromethoxy)phenol (B3319783), a versatile intermediate for the synthesis of a wide range of compounds, including potential pharmaceutical candidates and dyes.

The phenolic hydroxyl group also serves as a handle for further functionalization. By converting it to an ether or ester, the molecule's electronic and steric properties can be fine-tuned. This could lead to the development of new materials with specific applications, such as liquid crystals or polymers with enhanced thermal stability. chemimpex.com

Investigation of Environmental Fate of Related Trifluoromethoxy-Containing Phenols

As with any synthetic chemical, understanding the environmental fate of this compound and its derivatives is crucial. The high strength of the C-F bond suggests that trifluoromethoxy-containing compounds may be persistent in the environment. mdpi.com Future research should investigate the chemical degradation pathways of this compound under various environmental conditions.

Studies on the photodegradation of trifluoromethyl-substituted aromatic compounds have shown that the presence of nitrogen in the aromatic ring can influence degradation rates and the formation of byproducts like trifluoroacetic acid. confex.com Similar investigations into the photochemical and microbial degradation of this compound would provide valuable data on its potential environmental impact. The focus of such research would be on identifying degradation products and understanding the chemical mechanisms of transformation, rather than assessing biological toxicity.

Q & A

Basic: What are the established synthetic routes for 2-Nitro-5-(trifluoromethoxy)phenol, and what key reaction conditions influence yield?

Answer:

The synthesis typically involves nitration and trifluoromethoxylation steps. For example, nitro group reduction using iron powder in hydrochloric acid (e.g., reducing 2-nitro-4-(trifluoromethoxy)phenol to an amine intermediate) is a critical step, with yields up to 89% under controlled conditions . Chlorination via thionyl chloride in toluene, followed by amidation, is another route used in structurally similar compounds . Key factors affecting yield include solvent choice (polar aprotic solvents enhance reactivity), temperature control (exothermic reactions require cooling), and stoichiometric ratios of reagents.

Advanced: How can computational chemistry optimize reaction pathways for introducing the trifluoromethoxy group?

Answer: